molecular formula C13H12O5 B1620740 methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate CAS No. 62935-73-3

methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate

Cat. No. B1620740
CAS RN: 62935-73-3
M. Wt: 248.23 g/mol
InChI Key: IEMSTXMWFNGNTK-UHFFFAOYSA-N
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Description

“Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate” is a chemical compound . It is a derivative of coumarin, a type of organic compound that is a benzopyrone, a fused benzene and pyrone ring . This compound has been studied for its potential in various applications .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h . Another method involves the reaction of acetic acid with the sodium salt of salicylaldehyde .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the crystal structure of 3-methyl-2-oxo-2H-chromen-7-yl propionate was determined to be triclinic, with specific dimensions and angles .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride resulted in the formation of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the compound 3-methyl-2-oxo-2H-chromen-7-yl propionate was found to have a specific crystal structure .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have synthesized innovative compounds starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, which underwent various chemical transformations to yield compounds with potential antibacterial and antifungal activities. These synthesized compounds were characterized by IR, 1H NMR, and mass spectral studies, highlighting their potential in developing new antimicrobial agents (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).

Derivatives for Antibacterial Activity

Another study focused on synthesizing derivatives based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid through reactions with ethyl bromoacetate, leading to compounds with planned antibacterial activity evaluations. These efforts underline the compound's role in creating molecules with potential health benefits (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

Co-crystal Structure Analysis

A study exploring the co-crystal structure of mixed molecules involving methyl 2-(2-oxo-2H-chromen-7-yloxy)acetate demonstrated the compound's utility in advanced structural analysis through X-ray crystallography. This research provides insight into the molecular interactions and stability of co-crystals, valuable in the material sciences (Kadhum, Al-Amiery, Aday, Al-Majedy Ali A. Al-Temimi, Al-Bayati, & Mohamad, 2012).

Antioxidative and Anti-inflammatory Properties

The extraction and analysis of a highly oxygenated 2H-chromen derivative from the red seaweed Gracilaria opuntia revealed antioxidative and anti-inflammatory properties. This derivative showed significant potential in inhibiting pro-inflammatory enzymes, suggesting its application in developing safer anti-inflammatory drugs (Makkar & Chakraborty, 2018).

Reaction Mechanism and Synthesis of Biologically Relevant Molecules

The synthesis of 2-pyridone derivatives from various amines and 3-(E)-methyl 3-(4-oxo-4H-chromen-3-yl)acrylate derivatives was described, with a focus on proposing a novel and reasonable reaction mechanism. This research emphasizes the method's attractiveness for efficiently preparing molecules with biological and medicinal significance (Zhang, Lv, Zhang, & Li, 2013).

Safety And Hazards

The safety and hazards associated with similar compounds have been studied. For instance, ADMET analysis suggested that 2- (2-oxo-2H-chromen-4-yl)acetamides showed a good pharmacokinetic profile and no hepatotoxicity .

Future Directions

The future directions for the study of similar compounds include further development as anti-Alzheimer agents . The potential of these compounds in other applications is also a subject of ongoing research.

properties

IUPAC Name

methyl 2-(7-methoxy-2-oxochromen-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-16-9-3-4-10-8(5-12(14)17-2)6-13(15)18-11(10)7-9/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMSTXMWFNGNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362572
Record name methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate

CAS RN

62935-73-3
Record name Methyl 7-methoxy-2-oxo-2H-1-benzopyran-4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62935-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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